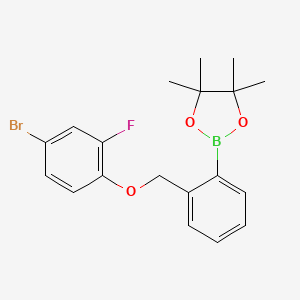

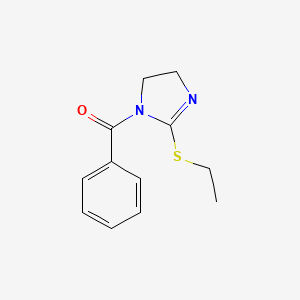

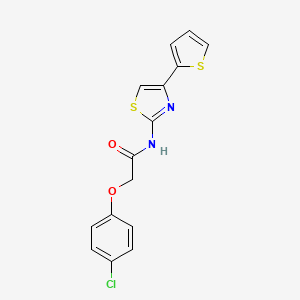

![molecular formula C21H24N2O2 B2698422 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-70-2](/img/structure/B2698422.png)

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. The compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Nonlinear Optical (NLO) Materials

The synthesis of Compound 1 has led to the discovery of a new Zn(II) complex. This complex exhibits nonlinear optical properties, making it a potential candidate for NLO materials. The compound’s highly distorted trigonal bipyramidal geometry and 2-fold rotational axis contribute to its unique behavior. Quantum computational studies predict impressive NLO polarizability, surpassing that of a model NLO molecule .

Functional Materials

Metal complexes like Compound 1 play a crucial role as hi-tech functional materials. Their redox properties and photophysical behavior make them suitable for applications such as solar energy devices, sensors, and supramolecular assemblies. The terpyridine ligand used in Compound 1 contributes to its functional properties .

Chemical Synthesis and Catalysis

Terpyridine-based coordination polymers and metal compounds are widely studied due to their strong chelating ability. Compound 1’s terpyridine ligand can serve as a building block for constructing coordination systems with intriguing catalytic and electrochemical properties. Researchers explore its potential in chemical synthesis and catalysis .

Biological Activity

Compound 1 may have implications in biological systems. For instance:

- β-Secretase and Acetylcholinesterase Inhibition : In vitro studies suggest that Compound 1 acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, which are relevant in Alzheimer’s disease research .

- Natural Product Precursor : Compound 1 serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. These compounds have potential therapeutic applications .

properties

IUPAC Name |

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)16-11-9-15(10-12-16)20(25)22-17-6-4-7-18(14-17)23-13-5-8-19(23)24/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMBMHGRKZCDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

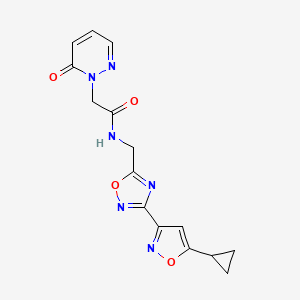

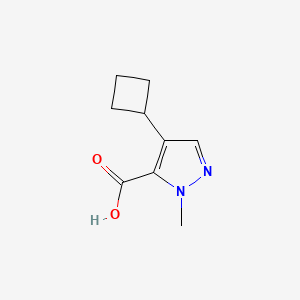

![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)

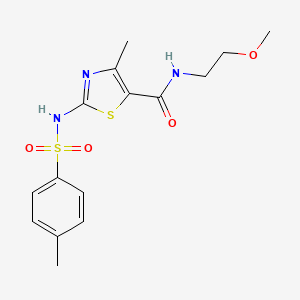

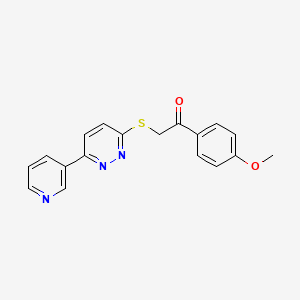

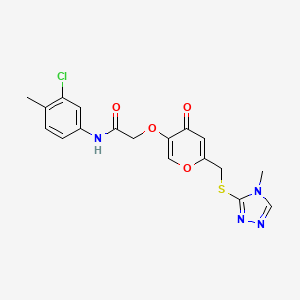

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2698349.png)

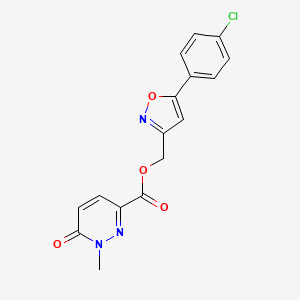

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)

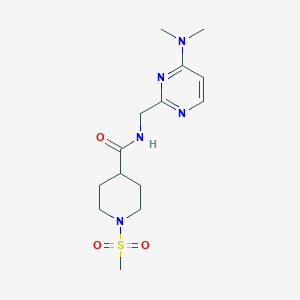

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)